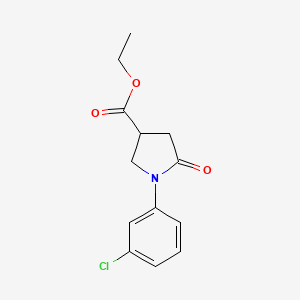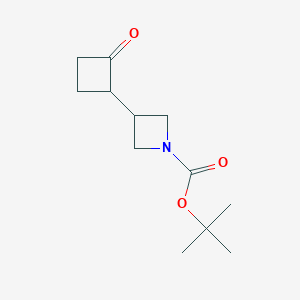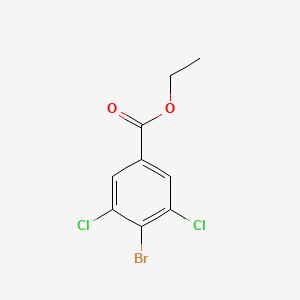
2-Amino-1-(1,3-dioxaindan-5-yl)ethan-1-one TFA, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-1-(1,3-dioxaindan-5-yl)ethan-1-one TFA, 95% (hereafter referred to as 2-Amino-1-TFA) is an organic compound with a wide range of applications in scientific research. It is used in the synthesis of various compounds, and has been studied for its biochemical and physiological effects.
科学研究应用
2-Amino-1-TFA has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, and is also used in the synthesis of various compounds such as peptides, peptidomimetics, and other small molecules. It has also been used in the synthesis of various drugs, including antibiotics and anti-cancer drugs. Additionally, 2-Amino-1-TFA has been studied for its biochemical and physiological effects, and has been used in the study of enzyme inhibition and protein-protein interactions.
作用机制
2-Amino-1-TFA has been studied for its biochemical and physiological effects, and the mechanism of action of this compound is still being investigated. It has been suggested that the compound may act as an enzyme inhibitor, as it has been shown to inhibit the activity of various enzymes, such as proteases and phosphatases. Additionally, it has been suggested that 2-Amino-1-TFA may act as a modulator of protein-protein interactions, as it has been shown to bind to and modulate the activity of various proteins.
Biochemical and Physiological Effects
2-Amino-1-TFA has been studied for its biochemical and physiological effects, and the compound has been shown to have a variety of effects on various biochemical and physiological processes. For example, it has been shown to inhibit the activity of various enzymes, such as proteases and phosphatases. Additionally, it has been shown to modulate the activity of various proteins, and to inhibit the growth of certain cancer cells.
实验室实验的优点和局限性
2-Amino-1-TFA is a useful reagent for scientific research, and has a variety of advantages and limitations for lab experiments. One of the main advantages of this compound is its stability and solubility in aqueous solutions, which makes it an ideal reagent for a variety of biochemical and physiological experiments. Additionally, it has been shown to be relatively non-toxic, which makes it a safe reagent for use in lab experiments. However, one of the main limitations of this compound is its relatively low solubility in organic solvents, which can make it difficult to use in certain types of experiments.
未来方向
Given the wide range of applications of 2-Amino-1-TFA in scientific research, there are numerous possible future directions for this compound. For example, further research could be conducted to investigate the mechanism of action of this compound, and its potential to inhibit the activity of various enzymes and modulate the activity of various proteins. Additionally, further research could be conducted to investigate the effects of this compound on various biochemical and physiological processes, as well as its potential therapeutic applications. Finally, research could be conducted to improve the solubility of this compound in organic solvents, which would make it easier to use in lab experiments.
合成方法
2-Amino-1-TFA can be synthesized from 1,3-dioxaindan-5-yl ethan-1-one by reacting it with trifluoroacetic acid (TFA). This reaction is carried out under basic conditions, typically using aqueous sodium hydroxide as the base. The reaction proceeds in two steps, with the first step involving the formation of a TFA salt of the 1,3-dioxaindan-5-yl ethan-1-one, and the second step involving the formation of the 2-amino-1-TFA. The overall reaction is as follows:
1,3-dioxaindan-5-yl ethan-1-one + TFA → TFA salt of 1,3-dioxaindan-5-yl ethan-1-one → 2-Amino-1-TFA
属性
IUPAC Name |
2-amino-1-(1,3-benzodioxol-5-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c10-4-7(11)6-1-2-8-9(3-6)13-5-12-8/h1-3H,4-5,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JERKFMHQQAOPMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Fluoroimidazo[1,5-a]pyridine](/img/structure/B6337096.png)

![Spiro[3.4]octan-3-ol](/img/structure/B6337102.png)

![(7H-Pyrrolo[2,3-d]pyrimidine-4-yl)methanamine hydrochloride; 97%](/img/structure/B6337118.png)






![2-[(Cyclopropylmethyl)ethanimidoyl]phenol](/img/structure/B6337168.png)
![2,3,4,5,10,11-Hexahydro-3,3-dimethyl-11-[4-(1-methylethyl)phenyl]-1-oxo-1H-dibenzo[b,e][1,4]diazepine-7-carboxylic acid](/img/structure/B6337176.png)